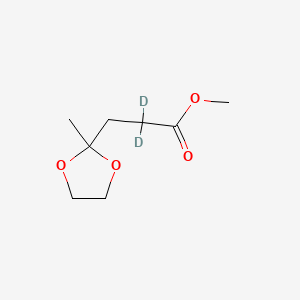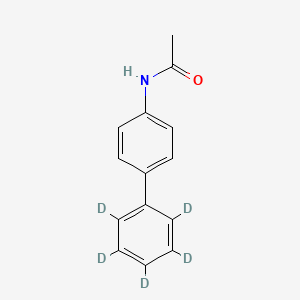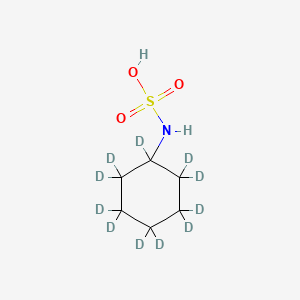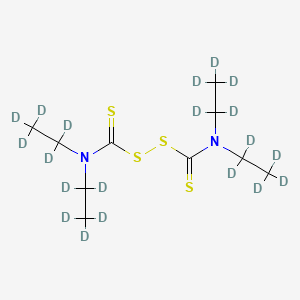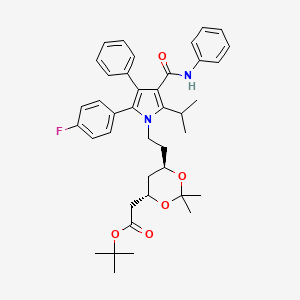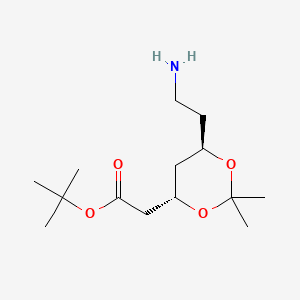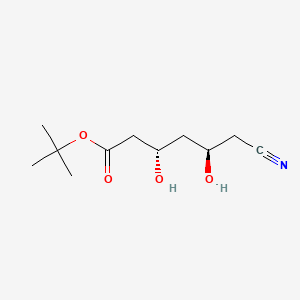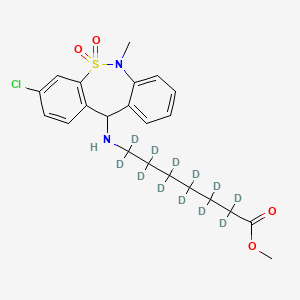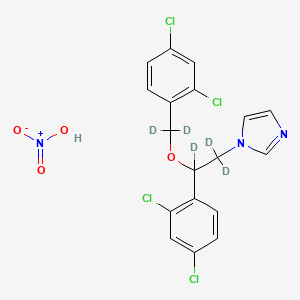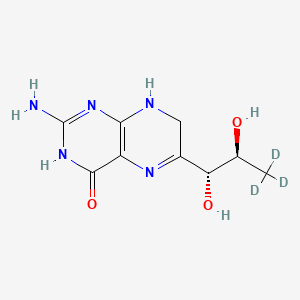
7,8-Dihydro-L-biopterin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-L-biopterin-d3 (7,8-DHB-d3) is a derivative of the naturally occurring compound biopterin, which is an essential cofactor for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. 7,8-DHB-d3 is a stable isotope of biopterin, and is used in scientific research to study the biochemical and physiological effects of biopterin.
Scientific Research Applications
7,8-Dihydro-L-biopterin-d3 is used in scientific research to study the biochemical and physiological effects of biopterin. It has been used to study the role of biopterin in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the role of biopterin in the production of nitric oxide. In addition, 7,8-Dihydro-L-biopterin-d3 has been used to study the role of biopterin in the regulation of gene expression, and its potential therapeutic applications.
Mechanism of Action
7,8-Dihydro-L-biopterin-d3 acts as a cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also acts as a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. BH4 is involved in the regulation of gene expression and its potential therapeutic applications.
Biochemical and Physiological Effects
7,8-Dihydro-L-biopterin-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of gene expression. In addition, 7,8-Dihydro-L-biopterin-d3 has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
7,8-Dihydro-L-biopterin-d3 has several advantages for use in lab experiments. It is a stable isotope, which makes it suitable for use in long-term studies. It is also relatively easy to synthesize, which makes it cost-effective for use in research. However, there are some limitations to the use of 7,8-Dihydro-L-biopterin-d3 in lab experiments. It is not easily soluble in water, which can make it difficult to use in some experiments. In addition, the synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which can be time-consuming and labor-intensive.
Future Directions
There are several potential future directions for the use of 7,8-Dihydro-L-biopterin-d3 in scientific research. It could be used to study the role of biopterin in the regulation of gene expression and its potential therapeutic applications. It could also be used to study the effects of biopterin on the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the production of nitric oxide and its potential therapeutic applications. Finally, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the regulation of inflammatory and oxidative processes in the body.
Synthesis Methods
7,8-Dihydro-L-biopterin-d3 is synthesized from the naturally occurring biopterin molecule. The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the conversion of biopterin to a diazonium salt, followed by a reaction with a diol to form the desired product. The synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which is catalyzed by a palladium-based catalyst. The first step involves the conversion of biopterin to a diazonium salt, which is then reacted with a diol to form the desired product. The second step involves the deprotection of the diol to form the desired 7,8-Dihydro-L-biopterin-d3.
properties
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-L-biopterin-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

